

# In Vitro Carcinogenicity of Disperse Blue 1: A Detailed Analysis

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## Compound of Interest

Compound Name: *Disperse Blue 1*

CAS No.: *2475-45-8*

Cat. No.: *B124965*

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This application note provides a comprehensive overview of the in vitro toxicological data for **Disperse Blue 1** (C.I. 64500; CAS No. 2475-45-8), an anthraquinone dye. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes key findings from mutagenicity and genotoxicity studies and provides detailed protocols for the relevant assays.

## Executive Summary

**Disperse Blue 1** has demonstrated mutagenic and clastogenic potential in a range of in vitro assays. It has been shown to be mutagenic in the Ames test, causing frameshift and base-pair substitution mutations in various *Salmonella typhimurium* strains, both with and without metabolic activation. Furthermore, it has been found to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells and morphological transformation in Balb/c 3T3 cells. However, its poor solubility in aqueous media has been a limiting factor in some in vitro studies.

## Data Presentation

The following tables summarize the quantitative data from key in vitro studies on **Disperse Blue 1**.

Table 1: Ames Test Mutagenicity Data for **Disperse Blue 1**

S. typhimurium Strain	Metabolic Activation (S9)	Concentration ( $\mu$ g/plate)	Mean Revertants $\pm$ SD (n=3)	Fold Increase over Control	Result
TA97	Without (-)	0 (DMSO Control)	123 $\pm$ 8	-	-
33		1.4	167 $\pm$ 11	-	
100		2.1	254 $\pm$ 15		Positive
333		3.3	412 $\pm$ 25		Positive
1000		2.8	350 $\pm$ 30 (toxic)		Positive
With (+)	0 (DMSO Control)	145 $\pm$ 10	-	-	
100		2.0	295 $\pm$ 18		Positive
333		4.1	588 $\pm$ 40		Positive
1000		5.2	750 $\pm$ 62		Positive
TA98	Without (-)	0 (DMSO Control)	30 $\pm$ 4	-	-
100		2.2	65 $\pm$ 7		Positive
333		4.0	121 $\pm$ 11		Positive
1000		5.2	155 $\pm$ 14		Positive
With (+)	0 (DMSO Control)	45 $\pm$ 5	-	-	
333		2.9	130 $\pm$ 12		Positive
1000		5.6	250 $\pm$ 21		Positive
3333		6.9	310 $\pm$ 28		Positive

TA100	Without (-)	0 (DMSO Control)	110 ± 9	-	-
100 - 10000	No significant increase	-	Negative		
With (+)	0 (DMSO Control)	125 ± 11	-	-	
100 - 10000	No significant increase	-	Negative		
TA1535	Without (-)	0 (DMSO Control)	12 ± 2	-	-
100 - 10000	No significant increase	-	Negative		
With (+)	0 (DMSO Control)	15 ± 3	-	-	
333	35 ± 5	2.3	Positive		
1000	48 ± 6	3.2	Positive		
3333	55 ± 7	3.7	Positive		

Data summarized from the National Toxicology Program (NTP) Technical Report TR-299.<sup>[1]</sup><sup>[2]</sup> A positive response is defined as a reproducible, dose-related

increase in the number of revertant colonies, with at least a doubling over the background.

Table 2: Chromosomal Aberration in Chinese Hamster Ovary (CHO) Cells with **Disperse Blue 1**

Treatment Condition	Concentration (µg/mL)	Total Cells Analyzed	Cells with Aberrations (%)
Without S9 Activation (4-hour exposure)	0 (Control)	200	1.5
	75	200	3.0
	150	200	7.5
	250	150 (toxic)	15.3
With S9 Activation (4-hour exposure)	0 (Control)	200	2.0
	250	200	4.5
	500	200	9.0
	750	100 (toxic)	21.0

Data interpretation based on findings reported by Anderson et al. (1990), indicating a dose-dependent increase in chromosomal aberrations.

Table 3: Morphological Cell Transformation in Balb/c 3T3 Cells with **Disperse Blue 1**

Concentration (µg/mL)	Plating Efficiency (%)	Total Foci	Transformation Frequency (per 10 <sup>4</sup> surviving cells)	Result
0 (Control)	85	1	0.06	-
0.5	78	3	0.22	Equivocal
1.0	65	8	0.71	Positive
2.0	40 (toxic)	12	1.76	Positive

Data derived from the study by Matthews et al. (1993), which reported a positive transformation response for Disperse Blue 1.

[1]

## Experimental Protocols

### Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the methodology used in the National Toxicology Program studies.[1]  
[2]

1. Principle: The assay measures the ability of a test substance to induce reverse mutations at the histidine locus in several strains of *Salmonella typhimurium*.

2. Materials:

- *S. typhimurium* strains: TA97, TA98, TA100, TA1535

- S9 fraction from Aroclor 1254-induced rat liver for metabolic activation
- Molten top agar (0.6% agar, 0.5% NaCl)
- Minimal glucose agar plates
- Histidine/biotin solution
- **Disperse Blue 1** (dissolved in DMSO)
- Positive and negative controls

### 3. Procedure:

- Preparation of Bacterial Cultures: Inoculate each *S. typhimurium* strain into nutrient broth and incubate overnight at 37°C with shaking.
- Assay without S9: To 2 mL of molten top agar at 45°C, add 0.1 mL of bacterial culture, 0.1 mL of **Disperse Blue 1** solution at the desired concentration (or DMSO as a negative control), and 0.5 mL of phosphate-buffered saline (PBS).
- Assay with S9: To 2 mL of molten top agar at 45°C, add 0.1 mL of bacterial culture, 0.1 mL of **Disperse Blue 1** solution, and 0.5 mL of S9 mix (containing S9 fraction and cofactors).
- Plating: Immediately pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate.

4. Data Analysis: A positive response is a dose-related increase in the number of revertant colonies per plate, with at least a two-fold increase over the solvent control.

## Chromosomal Aberration Assay

This protocol is a generalized procedure based on studies of chemical mutagens in CHO cells.

1. Principle: This assay detects structural chromosomal damage in cultured mammalian cells.
2. Materials:
  - Chinese hamster ovary (CHO) cells

- Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum
- **Disperse Blue 1** (dissolved in DMSO)
- S9 fraction for metabolic activation
- Colcemid solution
- Hypotonic solution (e.g., 0.075 M KCl)
- Fixative (e.g., methanol:acetic acid, 3:1)
- Giemsa stain

### 3. Procedure:

- Cell Culture: Culture CHO cells to approximately 50% confluency.
- Treatment: Expose the cells to various concentrations of **Disperse Blue 1** with and without S9 mix for 4 hours. Include positive and negative controls.
- Recovery: After treatment, wash the cells and incubate them in fresh medium for a period equivalent to about 1.5 normal cell cycle lengths.
- Metaphase Arrest: Add Colcemid to the culture medium to arrest cells in metaphase.
- Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and air-dry.
- Staining and Analysis: Stain the slides with Giemsa and score at least 100 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

4. Data Analysis: A positive result is a significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

## Cell Transformation Assay

This protocol is based on the methodology for the Balb/c 3T3 cell transformation assay.<sup>[1]</sup>

1. Principle: This assay assesses the potential of a chemical to induce morphological changes in cells, a characteristic of neoplastic transformation.

2. Materials:

- Balb/c 3T3 mouse embryo cells
- Cell culture medium (e.g., Dulbecco's Modified Eagle's Medium) with fetal bovine serum
- **Disperse Blue 1** (dissolved in DMSO)
- Fixative (e.g., methanol)
- Giemsa stain

### 3. Procedure:

- Cell Seeding: Seed Balb/c 3T3 cells at a low density in culture dishes.
- Treatment: After 24 hours, expose the cells to various concentrations of **Disperse Blue 1** for 72 hours.
- Culture Maintenance: Replace the treatment medium with fresh culture medium and continue to culture for 4-6 weeks, with medium changes twice a week.
- Fixing and Staining: At the end of the culture period, fix the cells with methanol and stain with Giemsa.
- Foci Scoring: Examine the dishes for the presence of morphologically transformed foci (Type I, II, and III), which are characterized by dense, multilayered cell growth and a loss of contact inhibition.

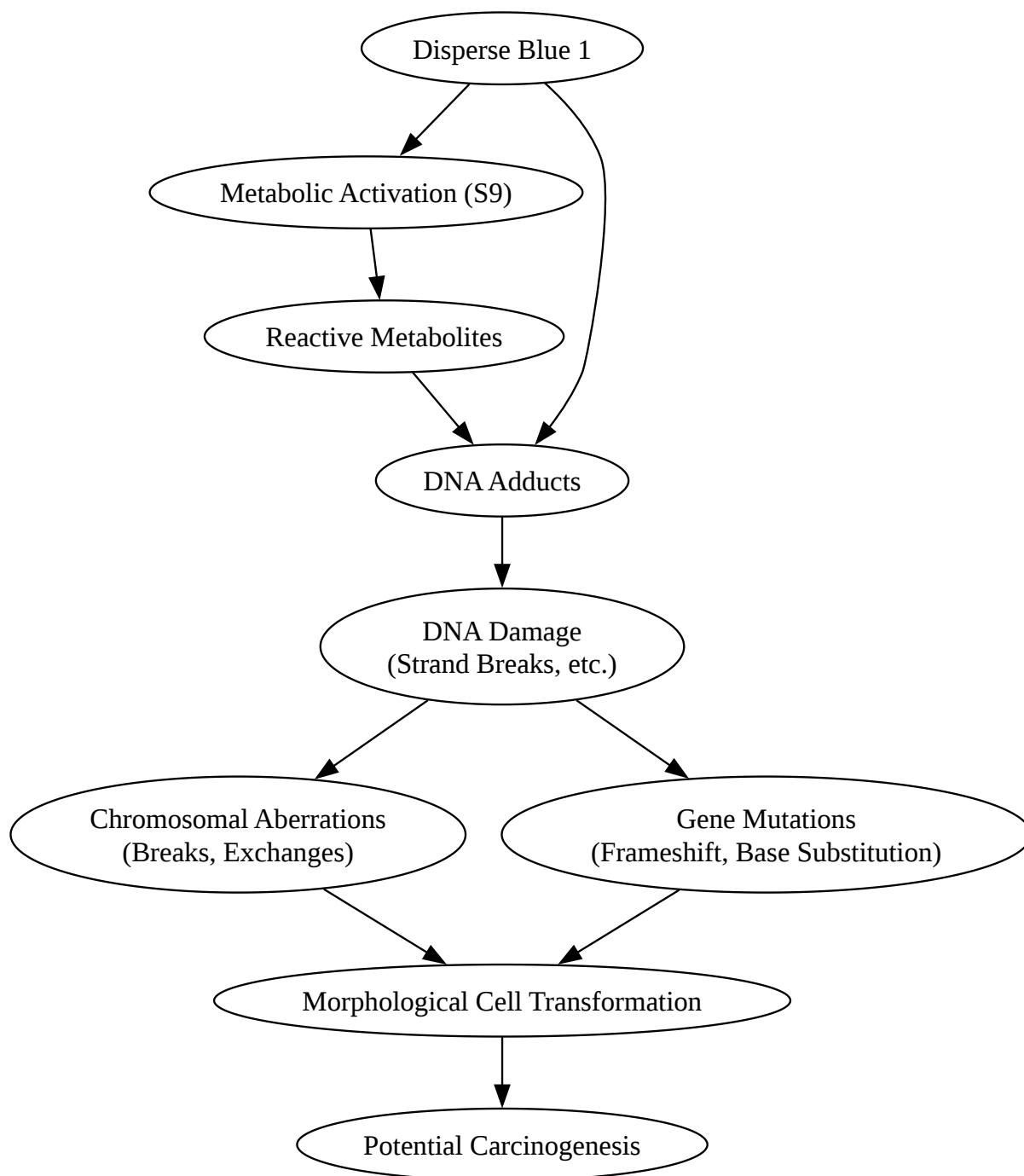
4. Data Analysis: Calculate the transformation frequency by dividing the number of Type III foci by the number of surviving cells. A significant, dose-related increase in transformation frequency indicates a positive response.

## Signaling Pathways and Experimental Workflows

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## References

- 1. Abstract for TR-299 [[ntp.niehs.nih.gov](http://ntp.niehs.nih.gov)]
- 2. NTP Toxicology and Carcinogenesis Studies of C.I. Disperse Blue 1 (A commercial dye containing approximately 50% 1,4,5,8-tetraaminoanthraquinone, and 20% water) (CAS No. 2475-45-8) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
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